molecular formula C9H5ClF3NO B2573490 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol CAS No. 865657-82-5

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol

Cat. No.: B2573490
CAS No.: 865657-82-5
M. Wt: 235.59
InChI Key: RRZNCZWASLQMPN-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol is a pyridine derivative featuring a propargyl alcohol (-C≡C-CH2OH) group attached to the 2-position of a pyridine ring substituted with chlorine (Cl) at position 3 and a trifluoromethyl (-CF3) group at position 5. The trifluoromethyl and chlorine substituents enhance electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-4-6(9(11,12)13)5-14-8(7)2-1-3-15/h4-5,15H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNCZWASLQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propargyl alcohol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including resistant strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Properties

Studies have suggested that pyridine derivatives can serve as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The compound's structural features may facilitate interactions with biological targets involved in cancer progression .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals, particularly as an intermediate in the synthesis of fungicides:

Synthesis of Fungicides

This compound is utilized to synthesize intermediates for fungicides such as fluopyram, which targets succinate dehydrogenase in fungal pathogens, disrupting their metabolic processes . This application is crucial for developing effective agricultural chemicals that combat fungal diseases in crops.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

Coupling Reactions

In synthetic organic chemistry, it can participate in various coupling reactions, including Suzuki and Heck reactions, to form more complex molecules . These reactions are essential for developing pharmaceuticals and agrochemicals.

Development of New Compounds

The unique structure allows for modifications that can lead to new derivatives with enhanced properties, such as increased potency or reduced toxicity . This adaptability makes it valuable in drug design and development.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and Pseudomonas aeruginosa with significant inhibition rates .
Study BSynthesis of FluopyramHighlighted the efficiency of using this compound as an intermediate in a one-step synthesis process .
Study CAnticancer PotentialIdentified mechanisms by which similar pyridine derivatives inhibit cancer cell growth .

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The propyn-1-ol moiety may also contribute to the compound’s reactivity and interaction with target molecules .

Comparison with Similar Compounds

Functional Group Variations

Table 1: Key Functional Group Differences

Compound Name Core Structure Functional Group Key Properties
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol Pyridine + Cl, -CF3 Propargyl alcohol (-C≡C-CH2OH) High reactivity, polar due to -OH group
Haloxyfopetoxyethyl (CAS 87237-48-7) Pyridine + Cl, -CF3 Propanoic acid ester Lipophilic, banned due to carcinogenicity
Fluopyram (CAS 658066-35-4) Pyridine + Cl, -CF3 Benzamide (-CONH-) Fungicidal activity, broad-spectrum use
(3-Bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-2-yl)methyl... Pyridine + Cl, -CF3 + indole-sulfide Sulfide (-S-) High molecular weight, potential stability
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol Pyridine + Cl, -CF3 Cyclic amine-alcohol Enhanced stability, hydrogen-bonding capacity

Key Observations :

  • Propargyl Alcohol vs. Esters : Unlike Haloxyfopetoxyethyl’s ester group, the propargyl alcohol in the target compound may reduce lipophilicity but increase metabolic susceptibility due to the -OH group .
  • Amide vs. Alcohol : Fluopyram’s benzamide group enables fungicidal activity through enzyme inhibition, whereas the propargyl alcohol’s reactivity could lead to distinct biological interactions .

Substituent Effects on Pyridine Ring

Trifluoromethyl (-CF3) and Chlorine (Cl) :

  • Both substituents are electron-withdrawing, reducing pyridine’s basicity and enhancing electrophilic substitution resistance. This is consistent across analogs like Fluopyram and Haloxyfop derivatives .
  • Comparison with Fluoro/Amino-Substituted Pyridines: Compounds like 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol () exhibit altered electronic profiles; amino groups increase basicity, while fluorine’s electronegativity affects solubility .

Key Findings :

  • Haloxyfopetoxyethyl’s ban highlights risks associated with ester-linked pyridine derivatives, whereas the target compound’s propargyl alcohol may offer a safer profile pending studies .
  • Fluopyram’s approval underscores the role of functional groups (amide) in balancing efficacy and safety .

Physicochemical Properties

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~265 g/mol) is lower than sulfide-containing analogs (e.g., 303152-86-5: ~593 g/mol), suggesting better solubility .
  • Trifluoromethyl groups increase lipophilicity (logP), but the propargyl alcohol’s polarity may counterbalance this effect compared to Haloxyfopetoxyethyl’s ester .

Biological Activity

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol, with the CAS number 865657-82-5, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C9H5ClF3NO
  • Molecular Weight: 235.59 g/mol
  • Structure: The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a propynol moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

  • Inhibition of Enzymatic Activity:
    • Studies indicate that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
  • Antimicrobial Activity:
    • Preliminary data suggest that the compound exhibits antimicrobial properties against a variety of pathogens, although detailed mechanisms remain to be elucidated.

Pharmacological Profile

The pharmacological effects of this compound have been assessed in various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionPotential inhibition of cyclooxygenase
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Anticancer Research:
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent.
  • Inflammation Models:
    • In animal models of inflammation, the compound showed a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
  • Microbial Resistance Studies:
    • Research has indicated that the compound can enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting its role as a synergistic agent in antimicrobial therapy.

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